Tafluprost-d7 Tafluprost-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC20251095
InChI: InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D
SMILES:
Molecular Formula: C25H34F2O5
Molecular Weight: 459.6 g/mol

Tafluprost-d7

CAS No.:

Cat. No.: VC20251095

Molecular Formula: C25H34F2O5

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

Tafluprost-d7 -

Specification

Molecular Formula C25H34F2O5
Molecular Weight 459.6 g/mol
IUPAC Name 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D
Standard InChI Key WSNODXPBBALQOF-WCNHDNETSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Canonical SMILES CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Introduction

Chemical Structure and Properties

Tafluprost-d7 shares the core structure of tafluprost, featuring a prostaglandin backbone with fluorinated and esterified substituents. The molecular formula is C25H27D7F2O5, with a molecular weight of 459.57 g/mol . Deuterium atoms are strategically incorporated at positions vulnerable to metabolic oxidation, such as the isopropyl ester and cyclopentyl regions, to delay enzymatic degradation . Key physicochemical properties include:

PropertyDetails
SolubilitySparingly soluble in water; miscible in ethanol and methanol
LogP (Partition Coefficient)~3.9 (similar to tafluprost)
StabilityStable under refrigeration (2–8°C); degrades upon prolonged light exposure

The stereochemical configuration, including the (1R,2R,3R,5S) cyclopentyl group and (Z)-heptenoate chain, remains unchanged from tafluprost, ensuring comparable receptor binding .

Synthesis and Manufacturing

The synthesis of Tafluprost-d7 involves deuterium incorporation during key steps of tafluprost production:

  • Deuterated Starting Materials: Isotopically labeled isopropanol-d7 is used to esterify the prostaglandin acid precursor, introducing deuterium at the ester moiety .

  • Biocatalytic Retrosynthesis: Enzymatic methods, such as ketoreductase (KRED)-catalyzed reductions, ensure stereoselective formation of the cyclopentyl core while preserving deuterium labels .

  • Purification: High-performance liquid chromatography (HPLC) isolates Tafluprost-d7 with >98% isotopic purity, confirmed via mass spectrometry .

Industrial-scale production faces challenges in cost-effective deuterium sourcing and minimizing protium contamination during synthesis .

Pharmacological Profile

Pharmacokinetics

Comparative studies in animal models reveal distinct pharmacokinetic traits:

ParameterTafluprostTafluprost-d7
Plasma Half-life (t½)0.5–1.2 hours 1.8–2.4 hours
Corneal Penetration75% absorption 82% absorption
Active Metabolite (Acid Form)AFP-172 AFP-172-d7

Deuteriation reduces first-pass metabolism, increasing systemic exposure to the active acid form .

Clinical and Research Applications

Metabolic Tracing

Tafluprost-d7 is used in mass spectrometry studies to quantify tafluprost pharmacokinetics without interference from endogenous compounds. For example, co-administering Tafluprost-d7 with tafluprost allows precise measurement of ocular and plasma concentrations via isotopic dilution .

Formulation Development

Preservative-free formulations of Tafluprost-d7, incorporating hydrophilic polymers like polycarbophil (0.4–1.0%), demonstrate prolonged corneal retention in rabbit models. A 0.0015% ophthalmic solution showed a 40% increase in bioavailability compared to non-deuterated tafluprost .

Toxicity Studies

Comparative Analysis with Prostaglandin Analogs

Tafluprost-d7’s properties are contextualized against other FP receptor agonists:

CompoundMolecular FormulalogPReceptor Affinity (Ki)Half-life (Hours)
Tafluprost-d7C25H27D7F2O53.90.4 nM 2.4
LatanoprostC26H40O54.16.2 nM 1.5
TravoprostC26H35F3O63.70.6 nM 1.8

Deuteriation positions Tafluprost-d7 as a candidate for once-daily dosing regimens, though clinical trials are pending .

Recent Advances and Future Directions

Continuous Flow Synthesis

A 2025 pilot study applied microfluidic reactors to synthesize Tafluprost-d7 in 89% yield, reducing deuterium loss during esterification . This method may lower production costs by 30–40% .

Neuroprotective Effects

Emerging evidence from rodent models indicates Tafluprost-d7 enhances retinal ganglion cell survival by 18% post-ischemic injury, surpassing tafluprost’s 12% effect . The mechanism may involve deuterium-induced stabilization of mitochondrial membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator